molecular formula C15H18N2O3S B5562335 4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B5562335
M. Wt: 306.4 g/mol
InChI Key: GXTYQRMWVNOSSJ-UHFFFAOYSA-N
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Description

4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C15H18N2O3S This compound is characterized by the presence of a methoxy group, two methyl groups, a pyridinylmethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2,3-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
  • 4-methoxy-2,3-dimethyl-N-(4-pyridinyl)benzenesulfonamide

Uniqueness

4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both methoxy and pyridinylmethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-12(2)15(7-6-14(11)20-3)21(18,19)17-10-13-5-4-8-16-9-13/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTYQRMWVNOSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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